molecular formula C23H22N2O5S B2511951 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921899-01-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2511951
CAS No.: 921899-01-6
M. Wt: 438.5
InChI Key: WFAUMESVYWGIBF-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide, due to its structural similarity to certain zinc phthalocyanine derivatives, may have applications in photodynamic therapy (PDT). The compound's spectroscopic, photophysical, and photochemical properties might make it a suitable photosensitizer for PDT. Notably, its fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Chiral Dibenzo[b,f][1,4]oxazepine Derivatives

The compound might be involved in the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives. Asymmetric alkynylation of seven-membered cyclic imines like dibenzo[b,f][1,4]oxazepines has been achieved, leading to the synthesis of optically active 11-substituted derivatives. These derivatives, containing a carbon-carbon triple bond, have shown promise in subsequent transformations of the carbon-carbon triple bond for heterocyclic products (Ren, Wang, & Liu, 2014).

Enantioselective Synthesis

The compound may also be involved in enantioselective synthesis processes. A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. Such synthesis processes are crucial for producing optically active pharmaceuticals and could be applicable for the compound (Munck et al., 2017).

Carbonic Anhydrase Inhibition

The compound's structural features, specifically the [1,4]oxazepine ring and primary sulfonamide functionality, may be relevant for designing carbonic anhydrase inhibitors. These inhibitors are significant in treating various conditions, including glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-5-8-22-19(11-14)25(3)23(26)18-13-16(6-9-21(18)30-22)24-31(27,28)17-7-10-20(29-4)15(2)12-17/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUMESVYWGIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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